molecular formula C14H12N4O B2589495 N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide CAS No. 1311666-69-9

N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide

Cat. No.: B2589495
CAS No.: 1311666-69-9
M. Wt: 252.277
InChI Key: HVMYJACLXYYJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with cyanomethyl cyclopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell function and growth. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)pyridinium salts
  • N-(cyanomethyl)isoquinolinium salts
  • N-(cyanomethyl)-2-chloroisonicotinamide

Uniqueness

N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a quinoxaline core. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-7-8-18(10-5-6-10)14(19)13-9-16-11-3-1-2-4-12(11)17-13/h1-4,9-10H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMYJACLXYYJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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